2-amino-N-methylpentanamide hydrochloride

Trace Amine-Associated Receptors GPCR Pharmacology Structure-Activity Relationship

2-Amino-N-methylpentanamide HCl features a unique N-methylated linear pentanamide backbone—distinct from shorter-chain norvalinamide (C5) and branched-chain leucinamide (C6 β-branched) analogs. Documented weak TAAR5 agonism (EC50 >10,000 nM) and negligible PNMT inhibition (Ki 1.11×10⁶ nM) establish it as a validated negative control for amine receptor and catecholamine pathway assays. Antimicrobial activity (MIC 10–50 µg/mL) against Gram-positive and Gram-negative bacteria supports SAR optimization. The stereochemically pure (R)-enantiomer (≥95%, CAS 2703748-84-7) is recommended for chiral peptidomimetic synthesis. Hydrochloride salt ensures aqueous solubility.

Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
Cat. No. B15325444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-methylpentanamide hydrochloride
Molecular FormulaC6H15ClN2O
Molecular Weight166.65 g/mol
Structural Identifiers
SMILESCCCC(C(=O)NC)N.Cl
InChIInChI=1S/C6H14N2O.ClH/c1-3-4-5(7)6(9)8-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H
InChIKeyVQDMBRTZOPKSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-methylpentanamide Hydrochloride: Baseline Procurement Profile for Chiral Amino Amide Research


2-Amino-N-methylpentanamide hydrochloride (CAS 1423024-93-4 for racemic form; CAS 2703748-84-7 for (R)-enantiomer; CAS 879553-73-8 for free base) is a chiral amino acid amide derivative with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol . The compound exists as a hydrochloride salt to enhance aqueous solubility and stability, with the (R)-enantiomer specifically recognized as a derivative of L-leucine . Its structural core—an α-amino group on a pentanamide backbone with an N-methyl modification—positions it within the broader class of N-substituted aminoamides, which have documented pharmacological activities including antiarrhythmic and local anaesthetic effects [1].

Procurement Risk: Why 2-Amino-N-methylpentanamide Hydrochloride Cannot Be Interchanged with Generic Amino Amides


Generic substitution within the amino amide class fails because the combination of N-methylation and pentanamide chain length in 2-amino-N-methylpentanamide hydrochloride produces distinct physicochemical and pharmacological properties that are not replicated by shorter-chain analogs such as L-norvaline amide hydrochloride (C5 backbone) or branched-chain analogs like L-leucinamide hydrochloride (C6 with β-branching). The N-methyl modification is known to profoundly influence molecular conformation, hydrogen bonding capability, and metabolic stability . Procurement decisions based solely on functional group similarity without accounting for these structural determinants risk selecting compounds with divergent target engagement profiles, as evidenced by the compound's weak affinity for TAAR5 (EC50 > 10,000 nM) [1] and PNMT (Ki = 1.11 × 10⁶ nM) [2]—data that establish a specific, low-activity baseline against which analog activity must be measured.

Quantitative Differentiation Evidence: 2-Amino-N-methylpentanamide Hydrochloride vs. Amino Amide Comparators


Chain-Length Dependent TAAR5 Agonism: Pentanamide vs. Butanamide vs. Hexanamide Amides

The TAAR5 agonist activity of 2-amino-N-methylpentanamide hydrochloride is extremely weak (EC50 > 10,000 nM) [1], establishing a defined baseline for this receptor target. In contrast, structurally related N-substituted aminoamides with shorter alkyl chains (e.g., butanamide derivatives) or alternative N-substituents have been reported with significantly higher potencies in enzyme inhibition assays across multiple studies [2]. This chain-length dependent activity profile demonstrates that the pentanamide backbone confers a specific, low-activity phenotype at TAAR5 that differs markedly from other N-substituted aminoamides.

Trace Amine-Associated Receptors GPCR Pharmacology Structure-Activity Relationship

PNMT Inhibitory Activity: Millimolar Affinity Distinguishes Pentanamide from Potent Amino Amide Inhibitors

2-Amino-N-methylpentanamide hydrochloride exhibits negligible PNMT inhibitory activity with a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. This millimolar affinity stands in stark contrast to potent PNMT inhibitors bearing structurally optimized amino amide scaffolds, which achieve Ki values in the low nanomolar range (e.g., 2.10 nM for optimized inhibitors) [2]. The ~500,000-fold difference in affinity definitively establishes that the pentanamide scaffold without additional aromatic or heterocyclic modifications is insufficient for PNMT engagement.

Phenylethanolamine N-Methyltransferase Catecholamine Biosynthesis Enzyme Inhibition

Antimicrobial Activity: MIC Values Against Gram-Positive and Gram-Negative Bacteria

2-Amino-N-methylpentanamide hydrochloride demonstrates quantifiable antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 10–50 µg/mL against both Gram-positive and Gram-negative bacterial strains . This activity profile is comparable to or exceeds that of structurally related leucine-derived sulfamoyl pentanamides, which have been systematically evaluated for antimicrobial efficacy [1]. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to cell death .

Antimicrobial Screening Minimum Inhibitory Concentration Bacterial Pathogens

Anticancer Activity: HepG2 Liver Cancer Cell Proliferation Inhibition at 50 µM

In vitro studies demonstrate that 2-amino-N-methylpentanamide hydrochloride inhibits HepG2 liver cancer cell proliferation by 70% at a concentration of 50 µM after 48 hours of treatment . This antiproliferative activity is mediated through induction of apoptosis and modulation of key signaling pathways associated with cell survival and growth . Comparative studies of (S)-2-aminopentanamide hydrochloride against breast cancer cell lines report IC50 values in the low micromolar range (e.g., 15 µM), suggesting that N-methylation on the pentanamide scaffold influences anticancer potency .

Hepatocellular Carcinoma Antiproliferative Assay Cancer Cell Viability

Physicochemical Profile: LogD and Aqueous Solubility Differentiation from Amino Acid Amide Analogs

The free base form of 2-amino-N-methylpentanamide (CAS 879553-73-8) has a calculated LogD (pH 7.4) of -1.27 and a Log P of -0.19 [1]. This negative LogD value indicates preferential distribution into aqueous rather than lipid phases at physiological pH, which contrasts with more lipophilic N-substituted aminoamides that exhibit positive LogD values (e.g., 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide with LogD₇.₄ = 0.83) [2]. The hydrochloride salt form (CAS 2703748-84-7) further enhances aqueous solubility relative to the free base, a property characteristic of ammonium salt formation .

Lipophilicity Aqueous Solubility Physicochemical Characterization

Stereochemical Purity and Chiral Integrity for Asymmetric Synthesis Applications

The (R)-enantiomer of 2-amino-N-methylpentanamide hydrochloride (CAS 2703748-84-7) is supplied with a standard purity of 95% and is characterized by its stereospecific (R)-configuration at the α-carbon . This high enantiomeric purity is critical for applications in asymmetric synthesis and peptide research, where stereochemical integrity directly impacts biological activity [1]. In contrast, racemic mixtures or the opposite (S)-enantiomer would exhibit different biological and physicochemical properties, as chirality at the α-carbon is a primary determinant of receptor recognition and enzyme interactions in amino acid amide derivatives .

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

Optimal Research Applications for 2-Amino-N-methylpentanamide Hydrochloride Based on Evidence Profile


Negative Control for TAAR5 and PNMT Enzyme/Receptor Assays

Based on documented weak agonist activity at mouse TAAR5 (EC50 > 10,000 nM) [1] and negligible PNMT inhibitory activity (Ki = 1.11 × 10⁶ nM) [2], 2-amino-N-methylpentanamide hydrochloride serves as an excellent negative control compound for assays targeting these proteins. Researchers investigating trace amine-associated receptor pharmacology or catecholamine biosynthesis pathways can use this compound to establish baseline, non-active responses against which test compound activity can be measured.

Lead Compound for Antimicrobial Drug Discovery Screening Programs

The quantifiable antimicrobial activity with MIC values of 10–50 µg/mL against both Gram-positive and Gram-negative bacteria positions this compound as a viable starting point for medicinal chemistry optimization. The pentanamide scaffold can be systematically modified to improve potency and spectrum of activity, while the compound's moderate molecular weight and favorable aqueous solubility facilitate further derivatization .

Chiral Building Block for Peptidomimetic Synthesis and Structure-Activity Relationship Studies

The stereochemically defined (R)-enantiomer (CAS 2703748-84-7, 95% purity) is ideally suited as a chiral building block in peptidomimetic synthesis. Its structural relationship to L-leucine enables investigation of how N-methylation and chain-length modifications influence peptide folding, stability, and biological activity. The hydrochloride salt form ensures reliable solubility in aqueous reaction media, facilitating incorporation into synthetic workflows.

Physicochemical Reference Standard for Amino Amide LogD and Solubility Studies

With a calculated LogD (pH 7.4) of -1.27 and a Log P of -0.19 for the free base [3], this compound provides a well-defined reference point for comparative physicochemical studies of amino amide derivatives. Its negative LogD value contrasts with more lipophilic N-substituted analogs [4], making it useful for calibrating computational LogD prediction models and for studying how lipophilicity modulates membrane permeability in amino amide series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N-methylpentanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.